molecular formula C14H20N2O2 B592345 tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 351324-70-4

tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No. B592345
CAS RN: 351324-70-4
M. Wt: 248.326
InChI Key: LXBMKZNMZATOSI-UHFFFAOYSA-N
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Description

Tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate, also known as TBADQ, is an organic compound with a unique structure and versatile properties. It is a versatile building block for the synthesis of various derivatives, and has been used in scientific research for a variety of applications.

Scientific Research Applications

Synthetic Applications and Chemical Properties tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate is a compound of interest in synthetic chemistry due to its potential as a building block in the synthesis of various heterocyclic compounds. While the specific applications of this compound in research are not directly reported in the literature, compounds with similar structures, such as isoquinoline derivatives, have been extensively studied for their wide range of biological activities and potential therapeutic applications. For instance, isoquinoline derivatives are known for their anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial properties, demonstrating the diverse pharmacological importance of such compounds in modern therapeutics (Danao et al., 2021). This highlights the potential for tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate to serve as a precursor in the synthesis of pharmacologically active molecules, contributing to the development of new drugs and therapeutic agents.

Role in Catalysis and Organic Reactions In addition to its potential use in drug synthesis, compounds containing the tert-butyl group and quinoline moieties are of interest in catalytic and non-enzymatic kinetic resolution processes. These processes are crucial for the synthesis of enantiomerically pure compounds, which are important in the pharmaceutical industry. For example, catalytic non-enzymatic kinetic resolution techniques have been developed, providing high enantioselectivity and yield for both products and recovered starting materials in the synthesis of various chiral compounds (Pellissier, 2011). While tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate is not explicitly mentioned, the structural features of such compounds suggest their potential utility in catalytic processes aimed at achieving high stereochemical control in organic synthesis.

Environmental and Technological Applications Moreover, tert-butyl-based compounds, including ethers like methyl tert-butyl ether (MTBE), have been extensively studied for their environmental impact, including their role as fuel additives to improve performance and reduce emissions. While the specific environmental applications of tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate are not detailed, the study of related compounds provides insight into the potential environmental relevance of tert-butyl-containing compounds in reducing pollution and enhancing fuel efficiency (Marsh et al., 1999).

properties

IUPAC Name

tert-butyl 7-amino-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-4-5-10-6-7-11(15)9-12(10)16/h6-7,9H,4-5,8,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBMKZNMZATOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659446
Record name tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

351324-70-4
Record name tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 7-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of the crude 7-nitro-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester (4.5 g, 16.2 mol) and 10% Pd—C (0.45 g) in MeOH (40 mL) was stirred under H2 (1 atm) at room temperature overnight. After filtration, the filtrate was concentrated and the residue was purified by column chromatography (petroleum ether-EtOAc, 5:1) to give tert-butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate (DC-1) as a brown solid (1.2 g, 22% over 2 steps). 1H NMR (CDCl3) δ 7.15 (d, J=2 Hz, 1H), 6.84 (d, J=8 Hz, 1H), 6.36-6.38 (m, 1H), 3.65-3.68 (m, 2H), 3.10 (br s, 2H), 2.66 (t, J=6.4 Hz, 2H), 1.84-1.90 (m, 2H), 1.52 (s, 9H); ESI-MS 496.8 m/z (2M+H+).
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.45 g
Type
catalyst
Reaction Step One

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